molecular formula C11H12N4OS2 B3035247 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 304662-71-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B3035247
CAS No.: 304662-71-3
M. Wt: 280.4 g/mol
InChI Key: CJEGUVOYHRXLTE-UHFFFAOYSA-N
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Description

This compound is a thiadiazole-based acetamide derivative featuring a 5-amino-1,3,4-thiadiazol-2-ylsulfanyl moiety and a 4-methylphenyl substituent on the acetamide group. The thiadiazole core is a heterocyclic ring containing sulfur and nitrogen, which confers unique electronic and steric properties. This scaffold is of interest in medicinal chemistry due to its versatility in biological applications, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGUVOYHRXLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162291
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304662-71-3
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304662-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE
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Mechanism of Action

Biological Activity

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound derived from the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiadiazole ring, which is known to contribute to various biological activities. The compound can be represented as follows:

C10H12N4S2\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2

Structural Features

  • Thiadiazole moiety : This heterocyclic structure is linked to an amino group and a phenylacetamide group.
  • Intermolecular interactions : The compound exhibits hydrogen bonding capabilities that may influence its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of similar compounds:

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
2-Amino-1,3,4-thiadiazoleAntibacterialStaphylococcus aureus, E. coli32.6
2-Amino-1,3,4-thiadiazole derivativesAntifungalCandida albicans, Aspergillus niger24–42
This compoundAntimicrobialVarious Gram-positive and Gram-negative bacteriaTBD

The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. Its effectiveness appears to be enhanced when halogenated substituents are present on the phenyl ring.

The mechanisms underlying the antimicrobial activity of thiadiazole derivatives include:

  • Inhibition of bacterial cell wall synthesis : Similar compounds disrupt the synthesis pathways.
  • Interference with nucleic acid synthesis : Some derivatives can inhibit DNA and RNA synthesis in pathogens.

Case Studies

  • Study on Antibacterial Properties : A study demonstrated that a derivative with a similar structure exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like ampicillin .
  • Antifungal Activity Assessment : Another investigation highlighted the antifungal properties against Candida albicans, showing inhibition percentages comparable to established antifungal agents such as fluconazole .

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Phenyl Rings: Electron-Withdrawing Groups (e.g., -NO₂, -F): The 4-nitrophenyl analog () introduces a strong electron-withdrawing nitro group, which may enhance reactivity but reduce metabolic stability. In contrast, the 4-fluorophenyl derivative () balances electron-withdrawing effects with improved pharmacokinetics, showing broad-spectrum antibacterial and antifungal activity . The 2,5-dimethoxyphenyl analog () further adds methoxy groups, which may improve solubility but reduce target specificity .

However, this structural complexity may also increase synthetic challenges . Benzylsulfanyl Substituents (): The 4-chlorobenzylsulfanyl group adds steric bulk and electron-withdrawing chlorine, which could hinder enzymatic degradation but reduce bioavailability .

Biological Activity Correlations: The 4-fluorophenyl analog () demonstrated notable analgesic and anti-inflammatory activities, comparable to reference drugs like diclofenac sodium. This suggests that fluorine substitution enhances therapeutic efficacy, possibly due to increased metabolic stability . The mesityl (2,4,6-trimethylphenyl) group in introduces significant steric hindrance, which might limit interaction with certain enzymes or receptors, though specific activity data are lacking .

Pharmacological Screening Insights

  • Antibacterial Activity : Compounds with halogen substituents (e.g., -F, -Cl) generally exhibit stronger antibacterial effects. The 4-fluorophenyl analog () showed higher potency than the target compound’s methyl group, likely due to enhanced electronegativity and membrane penetration .
  • Anti-inflammatory Potential: The target compound’s methyl group may contribute to moderate anti-inflammatory activity, but the 4-fluorophenyl derivative’s superior performance highlights the importance of substituent electronegativity in modulating COX or LOX enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

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